molecular formula C14H10FN3OS3 B2615825 N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide CAS No. 392303-32-1

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2615825
CAS No.: 392303-32-1
M. Wt: 351.43
InChI Key: VKHHTJHTQDAGOD-UHFFFAOYSA-N
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Description

N-(5-((3-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 3-fluorobenzylthio group and a thiophene-2-carboxamide moiety. This scaffold is associated with diverse biological activities, including antimicrobial and anticonvulsant properties, as inferred from structurally related compounds in the literature .

Properties

IUPAC Name

N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3OS3/c15-10-4-1-3-9(7-10)8-21-14-18-17-13(22-14)16-12(19)11-5-2-6-20-11/h1-7H,8H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHHTJHTQDAGOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NN=C(S2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of thiosemicarbazide with carbon disulfide under basic conditions to form the thiadiazole ring. This intermediate is then reacted with 3-fluorobenzyl chloride to introduce the fluorobenzyl group. Finally, the thiadiazole intermediate is coupled with thiophene-2-carboxylic acid chloride to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cardiovascular Applications

Recent research indicates that compounds similar to N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide have shown promise in enhancing intracellular calcium dynamics in cardiomyocytes. Specifically, studies have highlighted the role of such compounds in improving the function of the Sarcoplasmic Reticulum Calcium ATPase (SERCA2a), which is critical for calcium homeostasis in cardiac cells.

Key Findings:

  • Increased SERCA2a Activity : The compound enhances SERCA2a Ca²⁺ transport activity, which is crucial for cardiac muscle relaxation and contraction cycles. This effect is particularly beneficial in conditions like heart failure where SERCA2a function is compromised .
  • Calcium Dynamics : Experimental results demonstrated that the compound increases endoplasmic reticulum Ca²⁺ load and action potential-induced Ca²⁺ transients in mouse ventricular myocytes, suggesting potential therapeutic benefits for heart failure management .

Anticancer Properties

Compounds within the thiadiazole and thiophene classes, including this compound, have been investigated for their anticancer properties. These compounds are noted for their ability to inhibit various cancer cell lines through multiple mechanisms.

Mechanisms of Action:

  • Inhibition of DNA/RNA Synthesis : Research indicates that thiadiazole derivatives can inhibit RNA and DNA synthesis without affecting protein synthesis, which is crucial for cancer cell proliferation .
  • Targeting Kinases : The heteroatoms present in these compounds can interact with biological targets such as key kinases involved in tumorigenesis, potentially leading to reduced tumor growth .

Case Studies:

  • In Vitro Studies : Compounds similar to this compound have shown significant cytotoxic effects against human hepatocellular carcinoma (HepG-2) and lung cancer (A549) cell lines when compared to standard chemotherapeutics like cisplatin .
  • Molecular Docking : Molecular docking studies have been performed to predict binding affinities and interactions with targets such as dihydrofolate reductase (DHFR), further supporting their potential as anticancer agents .

Antimicrobial Activity

The antimicrobial efficacy of thiadiazole derivatives has also been explored. These compounds have demonstrated promising activity against various bacterial strains.

Findings:

  • β-Lactamase Inhibition : Certain derivatives have shown effectiveness as inhibitors against extended-spectrum β-lactamases (ESBLs), which are critical in combating antibiotic resistance .
  • Binding Interactions : Studies reveal significant hydrogen bonding and hydrophobic interactions between these compounds and target proteins, enhancing their stability and efficacy as antimicrobial agents .

Summary Table of Applications

Application AreaKey FindingsReferences
CardiovascularEnhances SERCA2a activity; improves calcium dynamics
AnticancerInhibits DNA/RNA synthesis; targets kinases
AntimicrobialEffective against ESBLs; strong binding interactions

Mechanism of Action

The mechanism of action of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or signaling pathways. For example, it may inhibit kinases or other enzymes involved in cell cycle regulation, leading to the suppression of cancer cell growth. The fluorobenzyl group may enhance its binding affinity to certain molecular targets, increasing its potency.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Halogenated benzylthio groups (e.g., 4-chloro in 5e, 5j) are common in high-yield syntheses (74–88%) , suggesting that electron-withdrawing groups may stabilize intermediates. The target compound’s 3-fluorobenzylthio group is structurally distinct but likely follows similar alkylation pathways .
  • Thiophene vs. Phenoxy Moieties: The target’s thiophene-2-carboxamide group differs from phenoxyacetamide substituents in compounds.

Physical Properties

Fluorinated analogs generally exhibit higher melting points than non-halogenated derivatives due to increased molecular symmetry and intermolecular forces. For example:

  • 5j (4-chlorobenzylthio): 138–140°C
  • 5h (benzylthio): 133–135°C The target’s 3-fluorobenzylthio group may result in a melting point intermediate between chlorinated and non-halogenated analogs, though experimental data is needed for confirmation.
Table 2: Antimicrobial and Anticonvulsant Activities of Related Compounds
Compound ID Biological Activity Key Findings Reference
Target Not reported Hypothesized activity based on structural analogs -
Compound 52 (Ev2) Antimicrobial Active against S. aureus, B. subtilis, E. coli, P. aeruginosa at 50 µg/mL
Nitrothiophene analogs (Ev5) Antibacterial 99% purity; targets Gram-negative pathogens via nitro group interactions
Toolabi et al. (Ev8) Anticonvulsant ED₅₀ = 0.65–2.72 µmol/kg (fluorophenyl urea derivatives)

Key Observations :

  • Antimicrobial Potential: The target’s thiophene-2-carboxamide group mirrors Compound 52 (), which shows broad-spectrum activity. However, the absence of a triazole ring in the target may limit its spectrum compared to Compound 52 .
  • Role of Halogens : Fluorine and chlorine substituents enhance anticonvulsant activity in ureido-thiadiazoles (e.g., ED₅₀ = 0.65 µmol/kg for dichlorobenzyl derivatives) . The target’s 3-fluorobenzyl group may similarly improve CNS penetration but requires validation.

Mechanistic Insights

  • Synthesis : The target likely follows the alkylation pathway described in –4, where thiadiazole-thiol intermediates react with alkyl halides (e.g., 3-fluorobenzyl chloride) under basic conditions .
  • Structure-Activity Relationships (SAR): Thiophene vs. Phenyl: Thiophene’s electron-rich aromatic system may enhance binding to bacterial enzymes compared to phenyl groups .

Biological Activity

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a synthetic compound that belongs to the class of 1,3,4-thiadiazole derivatives. This compound has gained attention in medicinal chemistry due to its diverse biological activities. This article will delve into its biological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound can be characterized by its chemical formula C14H16FN3S2C_{14}H_{16}FN_3S_2, which indicates the presence of fluorine and sulfur atoms crucial for its biological activity. The thiadiazole ring structure contributes to its pharmacological properties, making it a subject of interest in various therapeutic applications.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Compounds with the thiadiazole scaffold have shown significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, studies have reported that 1,3,4-thiadiazole derivatives exhibit potent activity against Staphylococcus epidermidis and Phytophthora infestans .
  • Anticancer Properties : The compound demonstrates potential anticancer activity by targeting key pathways involved in tumorigenesis. Thiadiazole derivatives have been shown to inhibit DNA and RNA synthesis without affecting protein synthesis, thus disrupting cancer cell proliferation .
  • Anti-inflammatory Effects : Some studies suggest that thiadiazole derivatives possess anti-inflammatory properties comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). This makes them candidates for treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit enzymes critical to cellular processes, such as carbonic anhydrase and phosphodiesterase .
  • Receptor Interaction : It can bind to specific receptors involved in signal transduction pathways, influencing cellular responses .
  • Membrane Disruption : The compound may disrupt cellular membranes, leading to altered cell function or apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of thiadiazole derivatives similar to this compound:

StudyFindings
Moise et al. (2009)Reported significant anti-inflammatory activity in thiadiazole derivatives comparable to NSAIDs .
Dovepress (2018)Highlighted a range of pharmacological activities including anticancer and antimicrobial effects attributed to 1,3,4-thiadiazoles .
PMC (2023)Found that certain thiadiazole compounds exhibited high bioactivity against Phytophthora infestans with EC50 values indicating effective antimicrobial action .

Q & A

Q. Table 1. Substituent Effects on Cytotoxicity (Selected Derivatives)

Substituent on ThiadiazoleIC50_{50} (MCF-7, μM)Selectivity Index (MCF-7/NIH3T3)Key Structural Feature
3-Fluorobenzylthio0.084 ± 0.0208.2Enhanced lipophilicity
4-Chlorobenzylthio0.102 ± 0.0156.5Halogen bonding
Benzylthio0.154 ± 0.0254.1Base structure
Data from .

Q. Table 2. Common Pitfalls in Thiadiazole Synthesis

IssueSolutionReference
Low yield in thioether formationUse excess K2_2CO3_3, anhydrous conditions
Impurities in recrystallizationSequential solvent systems (e.g., DMSO/water → ethanol)
NMR signal overlap2D NMR (HSQC, HMBC) for assignment

Key Recommendations for Researchers

  • Synthesis : Prioritize anhydrous conditions and high-purity starting materials to minimize byproducts.
  • Biological Testing : Include a non-cancer cell line (e.g., NIH3T3) to assess selectivity and avoid false positives from general cytotoxicity.
  • Data Validation : Cross-validate crystallography data with DFT-optimized geometries to resolve structural uncertainties .

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